

A Comparative Guide to the Cross-Reactivity Profile of ML364

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For researchers and professionals in drug development, the selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the intended target. This guide provides a detailed comparison of the cross-reactivity profile of **ML364**, a known inhibitor of Ubiquitin-Specific Protease 2 (USP2), against other deubiquitinating enzymes (DUBs) and other protein classes.

Introduction to ML364

ML364 is a small molecule inhibitor identified as a potent and reversible agent targeting USP2, a deubiquitinase involved in regulating the stability of key cellular proteins.[1][2] By inhibiting USP2, **ML364** can accelerate the degradation of substrates like Cyclin D1, leading to cell cycle arrest, which makes it a valuable tool for studying cancer biology and DNA repair pathways.[1] [3] Its utility as a chemical probe is critically dependent on its selectivity for USP2 over other cellular proteases.

Selectivity and Cross-Reactivity Profile of ML364

The selectivity of **ML364** has been evaluated against a panel of other proteases, including other members of the USP family. The data reveals that while **ML364** is a potent inhibitor of USP2, it also exhibits activity against USP8. However, it shows minimal to no activity against several other tested proteases.





Table 1: Inhibitory Activity of ML364 Against a Panel of

Proteases

Enzyme Target	IC50 (μM)	Notes
USP2	1.1	Primary target. Inhibition of Lys-48-linked di-ubiquitin substrate cleavage.[1][2][4]
USP8	0.95	Significant off-target activity noted due to active site similarity with USP2.[1]
USP15	Inactive	No significant inhibition observed.[1]
Caspase 6	Inactive	No significant inhibition observed.[1]
Caspase 7	Inactive	No significant inhibition observed.[1]
MMP1	Inactive	No significant inhibition observed.[1]
MMP9	Inactive	No significant inhibition observed.[1]

Furthermore, to assess broader selectivity, **ML364** was screened against a large panel of 102 kinases. At a concentration of 10 μ M, **ML364** showed no binding to any of the kinases tested, indicating a high degree of selectivity over this major class of enzymes.[1]

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of **ML364** against a DUB, based on the methodologies used in its characterization.[1]

Biochemical DUB Inhibition Assay (IC50 Determination)

Objective: To measure the concentration-dependent inhibition of a DUB enzyme (e.g., USP2) by a small molecule inhibitor (e.g., **ML364**).



Materials:

- Recombinant human DUB enzyme (e.g., USP2)
- Internally quenched fluorescent di-ubiquitin substrate (e.g., Lys-48-linked Di-Ub IQF)
- ML364 and other test compounds
- Assay Buffer: 20 mM Tris (pH 8.0), 2 mM β-mercaptoethanol, 0.05% CHAPS
- DMSO for compound dilution
- 384-well assay plates (black, low-volume)
- Plate reader capable of fluorescence detection

Procedure:

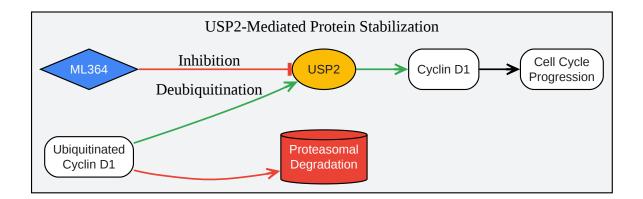
- Compound Preparation: Prepare a serial dilution of ML364 in DMSO. A typical starting
 concentration is 10 mM. Further dilute the stock solutions into assay buffer to achieve the
 desired final concentrations for the assay.
- Enzyme Preparation: Dilute the recombinant DUB enzyme to the desired working concentration in cold assay buffer.
- Assay Reaction: a. Dispense a small volume (e.g., 5 μL) of the diluted ML364 or control (DMSO vehicle) into the wells of the 384-well plate. b. Add the diluted enzyme solution (e.g., 5 μL) to each well containing the compound and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. To initiate the enzymatic reaction, add the fluorescent di-ubiquitin substrate solution (e.g., 10 μL) to each well.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., Excitation at 340 nm, Emission at 420 nm).
 Measurements should be taken at regular intervals (e.g., every 60 seconds) for a duration of 30-60 minutes to determine the initial reaction velocity (V₀).



Data Analysis: a. Plot the fluorescence signal over time for each well to calculate the initial velocity of the reaction. b. Normalize the velocities of the ML364-treated wells to the DMSO control wells (representing 100% activity). c. Plot the normalized percent inhibition against the logarithm of the ML364 concentration. d. Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Signaling Pathway and Mechanism of Action

ML364 inhibits USP2, thereby preventing the deubiquitination of its substrate proteins. This leads to an accumulation of ubiquitinated substrates, which are then targeted for degradation by the proteasome. A key substrate of USP2 is Cyclin D1, a critical regulator of the cell cycle.



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Caption: Mechanism of ML364 action on the USP2-Cyclin D1 axis.

Conclusion

ML364 is a potent inhibitor of USP2 with an IC50 in the low micromolar range. While it demonstrates high selectivity against many other proteases and a large panel of kinases, its significant activity against USP8 should be considered when interpreting experimental results. For studies focused on USP2, **ML364** serves as a valuable chemical probe, but appropriate controls and validation experiments, such as genetic knockdown of USP2, are recommended to confirm that the observed phenotype is on-target.



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